Ethyl 5-amino-2-methylnicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

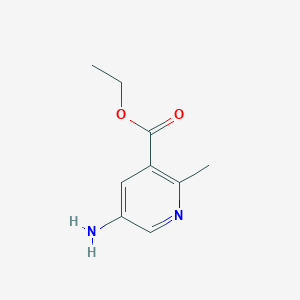

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-amino-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-3-13-9(12)8-4-7(10)5-11-6(8)2/h4-5H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBDHBPFSJDKMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623302 | |

| Record name | Ethyl 5-amino-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60390-42-3 | |

| Record name | Ethyl 5-amino-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of Ethyl 5-amino-2-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-amino-2-methylnicotinate is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural features, combining a pyridine core with amino and ethyl ester functionalities, make it a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on detailed experimental protocols and data presentation for researchers in the field.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.207 g/mol | [1] |

| CAS Number | 60390-42-3 | [1] |

| Appearance | Yellow to brown solid | [2] |

| Boiling Point | 317.2 ± 37.0 °C (Predicted) | [2] |

| Density | 1.158 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 4.95 ± 0.20 (Predicted) | [2] |

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process: the nitration of a precursor followed by the reduction of the nitro group to an amine.

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-methyl-5-nitronicotinate (Precursor)

-

Materials: Ethyl 2-methylnicotinate, fuming nitric acid, concentrated sulfuric acid, ice, sodium bicarbonate solution, dichloromethane, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add Ethyl 2-methylnicotinate to the cooled sulfuric acid with continuous stirring.

-

Add fuming nitric acid dropwise to the mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude Ethyl 2-methyl-5-nitronicotinate.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of this compound (Target Compound)

The final step is the reduction of the nitro group of Ethyl 2-methyl-5-nitronicotinate to the corresponding amine. Catalytic hydrogenation is a common and effective method for this transformation.

-

Materials: Ethyl 2-methyl-5-nitronicotinate, ethanol, 10% Palladium on carbon (Pd/C), hydrogen gas.

-

Procedure:

-

Dissolve Ethyl 2-methyl-5-nitronicotinate in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature until the consumption of hydrogen ceases (monitored by a pressure gauge).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain this compound.

-

The product can be further purified by recrystallization if necessary.

-

Spectroscopic Data

Detailed spectroscopic data is crucial for the characterization of this compound. While a comprehensive dataset is not available in the public domain, the following represents expected spectral characteristics based on its structure.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Aromatic Protons: Two signals in the aromatic region, corresponding to the protons on the pyridine ring. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing ester group.

-

Ethyl Group: A quartet for the -CH₂- protons and a triplet for the -CH₃ protons of the ethyl ester.

-

Methyl Group: A singlet for the methyl group attached to the pyridine ring.

-

Amino Group: A broad singlet for the -NH₂ protons, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Pyridine Ring Carbons: Six distinct signals for the carbons of the pyridine ring.

-

Ester Group Carbons: Signals for the carbonyl carbon (C=O) and the two carbons of the ethyl group.

-

Methyl Group Carbon: A signal for the methyl carbon attached to the pyridine ring.

IR (Infrared) Spectroscopy

-

N-H Stretching: Characteristic stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.

-

C=O Stretching: A strong absorption band for the carbonyl group of the ester, typically around 1700-1730 cm⁻¹.

-

C-N Stretching: Stretching vibrations for the aromatic C-N bond.

-

Aromatic C-H and C=C Stretching: Bands characteristic of the pyridine ring.

MS (Mass Spectrometry)

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 180.21).

-

Fragmentation Pattern: Characteristic fragmentation patterns involving the loss of the ethoxy group, the entire ester group, and other fragments from the pyridine ring.

Biological and Medicinal Chemistry Relevance

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in numerous compounds with diverse pharmacological properties. Nicotinic acid and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

The amino and ester functionalities on the pyridine ring of this compound provide convenient handles for further chemical modification, making it a valuable starting material for the synthesis of more complex molecules in drug discovery programs. The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

Potential Signaling Pathway Involvement

Given the prevalence of pyridine-containing compounds in drug development, molecules derived from this compound could potentially interact with a variety of biological targets and signaling pathways. The specific nature of these interactions would depend on the subsequent modifications made to the core structure.

Caption: Role in Drug Discovery Funnel.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. This guide has outlined its key properties and a plausible synthetic route via the reduction of its nitro precursor. While detailed experimental and biological data remain to be fully elucidated in the public domain, the structural features of this compound suggest significant potential for the development of novel therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its utility in the field of drug development.

References

An In-depth Technical Guide to Ethyl 5-amino-2-methylnicotinate (CAS 60390-42-3)

Disclaimer: Publicly available scientific literature and technical data specifically for Ethyl 5-amino-2-methylnicotinate (CAS 60390-42-3) are limited. This guide provides a comprehensive overview based on its chemical structure, available safety data, and by drawing parallels with structurally related aminonicotinate and aminopyridine derivatives. The experimental protocols and potential applications described herein are therefore largely predictive and should be approached as a starting point for further research.

Core Compound Information

This compound is a substituted pyridine derivative. The presence of an amino group, a methyl group, and an ethyl ester on the pyridine ring suggests its potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The aminopyridine scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of bioactive molecules.[1]

Physicochemical Properties

Quantitative data for the target compound is sparse. The table below summarizes known and predicted physicochemical properties. For context, data for the related compound, Ethyl Nicotinate, is also provided.

| Property | This compound | Ethyl Nicotinate |

| CAS Number | 60390-42-3 | 614-18-6 |

| Molecular Formula | C₉H₁₂N₂O₂ | C₈H₉NO₂ |

| Molecular Weight | 180.20 g/mol | 151.16 g/mol |

| Appearance | Not specified (likely solid) | Colorless liquid |

| Boiling Point | Not specified | 224-225 °C |

| Melting Point | Not specified | Not applicable |

| Purity | Typically offered at ≥95% | Not specified |

Data for this compound is from commercial supplier information. Data for Ethyl Nicotinate is from established chemical databases.

Synthesis and Manufacturing

General Synthetic Workflow

The following diagram illustrates a generalized, plausible workflow for the synthesis of this compound, starting from a commercially available precursor.

Caption: Generalized synthetic workflow for this compound.

Chemical Reactivity and Handling

The reactivity of this compound is dictated by its primary functional groups: the aromatic amino group, the ethyl ester, and the pyridine ring.

-

Amino Group: The primary aromatic amine is a nucleophilic center and can undergo a variety of reactions, including acylation, alkylation, sulfonation, and diazotization. These reactions allow for the introduction of diverse functional groups, making it a key handle for derivatization in medicinal chemistry.

-

Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification or be converted to an amide by reaction with amines.

-

Pyridine Ring: The pyridine ring is a weak base and can be protonated at the ring nitrogen. The electron-donating nature of the amino and methyl groups can influence the regioselectivity of electrophilic aromatic substitution reactions on the pyridine ring.

Safety and Handling

Safety data sheets for closely related compounds, such as Ethyl Nicotinate, indicate that these substances can cause skin and eye irritation.[2][3] It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses.[2] Store the compound in a tightly sealed container in a cool, dry place.[2]

Applications in Research and Drug Development

While specific applications for this compound are not documented, the aminonicotinate scaffold is a valuable pharmacophore in drug discovery.[1] Derivatives of aminopyridines are known to exhibit a wide range of biological activities.

Potential as a Pharmaceutical Intermediate

This compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic value. The reactivity of the amino and ester groups allows for the construction of libraries of compounds for high-throughput screening. For instance, aminopyridine derivatives have been investigated as kinase inhibitors, which are a major class of drugs for the treatment of cancer and inflammatory diseases.[4]

Biological Activity and Signaling Pathways (Hypothetical)

There is no published data on the biological activity or the mechanism of action of this compound. To illustrate a potential application in drug discovery, the following diagram depicts a generic kinase signaling pathway and the hypothetical inhibitory action of a small molecule derived from our compound of interest.

Caption: Hypothetical inhibition of a generic kinase signaling pathway.

Disclaimer: This diagram is for illustrative purposes only. The actual biological activity, if any, of this compound or its derivatives is unknown.

Experimental Protocols (General)

The following are generalized experimental protocols for common reactions involving aminonicotinate esters. These should be adapted and optimized for specific substrates and desired products.

N-Acylation of the Amino Group

This protocol describes the general procedure for the acylation of the 5-amino group.

-

Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a base (e.g., triethylamine or pyridine) to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add the acylating agent (e.g., an acid chloride or anhydride) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Perform an aqueous workup to remove the base and any water-soluble byproducts.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Concentrate the solution in vacuo and purify the product by column chromatography or recrystallization.

General Experimental Workflow Diagram

References

Spectroscopic Analysis of Ethyl 5-amino-2-methylnicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Ethyl 5-amino-2-methylnicotinate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public domain experimental spectra for this specific compound, this document outlines the theoretical spectroscopic characteristics and provides detailed, standardized experimental protocols for acquiring high-quality Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to be a valuable resource for researchers in confirming the structure and purity of synthesized this compound.

Molecular Structure and Expected Spectroscopic Features

This compound (CAS No. 60390-42-3) possesses a substituted pyridine ring with an amino group, a methyl group, and an ethyl ester group. These functional groups give rise to characteristic signals in various spectroscopic analyses.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The expected proton NMR chemical shifts (δ) are influenced by the electronic environment of the protons. The following table summarizes the predicted ¹H NMR signals for this compound.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (ester) | 1.2 - 1.4 | Triplet | 3H |

| CH₂ (ester) | 4.1 - 4.3 | Quartet | 2H |

| CH₃ (ring) | 2.3 - 2.5 | Singlet | 3H |

| NH₂ | 3.5 - 4.5 | Broad Singlet | 2H |

| Aromatic H | 7.0 - 8.0 | Doublets | 2H |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ (ester) | ~14 |

| CH₂ (ester) | ~60 |

| CH₃ (ring) | ~20 |

| Aromatic C | 110 - 160 |

| C=O (ester) | ~165 |

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining reproducible NMR data.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution into a 5 mm NMR tube.

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Spectral Width: -2 to 12 ppm

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled (zgpg30)

-

Spectral Width: -10 to 200 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Amine | N-H Stretch | 3300 - 3500 (two bands for primary amine) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Alkyl Groups | C-H Stretch | 2850 - 2960 |

| Ester | C=O Stretch | 1700 - 1730 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Ester | C-O Stretch | 1100 - 1300 |

Experimental Protocol for IR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining IR spectra of solid samples.

Procedure:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Expected Mass Spectrum Data

-

Molecular Ion (M⁺): The expected molecular weight of this compound (C₉H₁₂N₂O₂) is approximately 180.2 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 180.

-

Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃). Fragmentation of the pyridine ring can also be observed.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

Instrument Parameters (for an ESI-MS):

-

Ionization Mode: Positive ion mode is typically used for compounds with basic nitrogen atoms.

-

Capillary Voltage: 3-4 kV

-

Drying Gas Flow and Temperature: Optimize based on the instrument and solvent used.

-

Mass Range: Scan a range that includes the expected molecular weight, for example, m/z 50-500.

Data Analysis Workflow

A systematic approach to analyzing the spectroscopic data is essential for accurate structure confirmation.

Caption: A logical workflow for the structural elucidation of this compound using combined spectroscopic data.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust framework for the comprehensive analysis of this compound. While publicly available experimental data is scarce, the predicted spectral information and the detailed experimental protocols provided in this guide will enable researchers to confidently acquire and interpret the necessary data to verify the identity and purity of this important pharmaceutical intermediate. Adherence to standardized protocols is paramount for ensuring data quality and reproducibility in drug development and quality control processes.

An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 5-amino-2-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-amino-2-methylnicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating a pyridine ring, an aromatic amine, an ester, and a methyl group, provides multiple reactive sites for chemical modification. This polyfunctionality makes it a valuable building block for the synthesis of complex heterocyclic compounds and a key intermediate in the development of novel pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, reactivity, and representative experimental protocols for its derivatization.

Chemical and Physical Properties

This compound is a bioactive small molecule.[1] A summary of its key physical and chemical properties is presented below. While specific experimental data for properties like melting and boiling points are not widely published, data for structurally related compounds are provided for context.

Quantitative Data Summary

| Property | Value | Source / Notes |

| IUPAC Name | Ethyl 5-amino-2-methylpyridine-3-carboxylate | --- |

| CAS Number | 60390-42-3 | [1] |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.207 g/mol | [1] |

| Purity | ≥95% | [1] |

| Storage | Keep in dark place, sealed in dry, room temperature. | [2] |

| Boiling Point | Data not available | For Ethyl 2-methylnicotinate: 107-108 °C (13 mmHg)[3] |

| Solubility | Data not available | For Ethyl 2-methylnicotinate: Slightly soluble in water.[3] |

Reactivity and Synthetic Potential

The reactivity of this compound is governed by its three primary functional groups: the 5-amino group, the ethyl ester at the 3-position, and the pyridine ring itself. These sites allow for a diverse range of chemical transformations, making the molecule a versatile scaffold for library synthesis in drug discovery.

Reactivity Overview

The primary reactive centers of the molecule are the nucleophilic amino group, the electrophilic ester carbonyl, and the pyridine ring, which can participate in various substitution reactions.

Caption: Key reactive sites on the this compound scaffold.

Reactions of the 5-Amino Group

The primary aromatic amine at the C5 position is a versatile handle for derivatization.

-

N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is fundamental for introducing a wide variety of substituents.[4] The use of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane is a common procedure for this transformation.[5]

-

N-Alkylation: The amino group can also undergo alkylation reactions, although care must be taken to control the degree of substitution.

-

Diazotization: The conversion of the primary aromatic amine to a diazonium salt is a powerful transformation.[6][7] This reaction is typically performed at low temperatures (0-5 °C) using sodium nitrite and a strong mineral acid.[8] The resulting diazonium salt is a versatile intermediate that can be converted into a wide range of functionalities (e.g., -OH, -Cl, -Br, -CN) via Sandmeyer-type reactions or used in azo-coupling reactions.[6]

Reactions of the Ethyl Ester Group

The ethyl ester at the C3 position is susceptible to nucleophilic acyl substitution.

-

Hydrolysis (Saponification): The ester can be hydrolyzed to the corresponding carboxylic acid (5-amino-2-methylnicotinic acid) under either acidic or basic conditions.[9] Alkaline hydrolysis using sodium hydroxide or potassium hydroxide is a common method.[9] The rate of hydrolysis can vary significantly based on the specific ester and reaction conditions.[10]

-

Amidation: The ester can be converted directly to an amide by reaction with ammonia or a primary/secondary amine, often at elevated temperatures.

-

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group with another alkyl group.

Reactions involving the Pyridine Ring

The pyridine ring itself has characteristic reactivity.

-

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents like hydrogen peroxide or m-CPBA. This modification alters the electronic properties of the ring, potentially influencing its biological activity and the reactivity of other substituents.

-

Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene. The existing substituents (amino, methyl, and ester groups) will direct the position of any potential substitution.

Experimental Protocols

The following protocols are representative methodologies for key transformations of this compound and are based on standard procedures for analogous compounds.[5][11] Researchers should perform their own optimization for specific substrates and scales.

General Protocol for N-Acylation

This protocol describes the formation of an amide derivative, for example, Ethyl 5-acetamido-2-methylnicotinate.

Caption: General workflow for the N-acylation of this compound.

Materials:

-

This compound (1.0 equivalent)

-

Acyl chloride (e.g., Acetyl chloride, 1.3 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)[5]

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate, water, brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound and DIPEA in anhydrous CH₂Cl₂ at 0 °C under a nitrogen atmosphere, add the acyl chloride dropwise.[5]

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours or until TLC analysis indicates completion of the reaction.[5]

-

Quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.

General Protocol for Ester Hydrolysis

This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid.

Materials:

-

This compound (1.0 equivalent)

-

Sodium Hydroxide (NaOH) (2.0-3.0 equivalents)

-

Ethanol/Water mixture (e.g., 1:1)

-

Hydrochloric Acid (HCl) (e.g., 1 M or 2 M)

Procedure:

-

Dissolve this compound in an ethanol/water mixture.

-

Add a solution of sodium hydroxide and heat the mixture to reflux. Monitor the reaction progress by TLC.[9]

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify with HCl to precipitate the carboxylic acid product. The pH should be adjusted to the isoelectric point of the amino acid product.

-

Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-amino-2-methylnicotinic acid.

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis and drug development. The presence of three distinct reactive centers—the aromatic amine, the ethyl ester, and the pyridine nucleus—provides chemists with a versatile platform for creating diverse molecular architectures. A thorough understanding of the chemical properties and reactivity detailed in this guide is essential for leveraging this compound to its full potential in the design and synthesis of novel, biologically active molecules.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 60390-42-3|this compound|BLD Pharm [bldpharm.com]

- 3. Ethyl 2-methylnicotinate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. oaji.net [oaji.net]

- 9. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Ethyl 5-amino-2-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for Ethyl 5-amino-2-methylnicotinate, a valuable building block in pharmaceutical and medicinal chemistry. The guide details the necessary starting materials, key chemical transformations, and experimental protocols. Quantitative data is presented in structured tables for clear comparison, and reaction pathways are visualized using Graphviz diagrams.

Introduction

This compound is a substituted pyridine derivative of interest in drug discovery due to the versatile reactivity of its amino and ester functional groups. These moieties allow for a wide range of chemical modifications, making it a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The reliable and efficient synthesis of this compound is therefore of significant importance. This guide focuses on the most common and practical laboratory-scale synthesis, proceeding through a key nitro-intermediate.

Primary Synthetic Route: Nitration and Subsequent Reduction

The most frequently documented synthesis of this compound involves a two-step process:

-

Synthesis of Ethyl 5-nitro-2-methylnicotinate: This key intermediate is prepared via a condensation reaction between nitromalonaldehyde and ethyl 3-aminocrotonate.

-

Reduction of Ethyl 5-nitro-2-methylnicotinate: The nitro group of the intermediate is then reduced to the corresponding amine to yield the final product.

This strategy allows for the introduction of the amino group at a late stage, which can be advantageous for overall synthetic efficiency.

Starting Materials for the Primary Synthetic Route

The primary starting materials for the synthesis of this compound are readily available commercial reagents.

| Starting Material | Supplier Examples | Purity |

| Nitromalonaldehyde | Commercially Available | ≥95% |

| Ethyl 3-aminocrotonate | Commercially Available | ≥97% |

| Stannous Chloride Dihydrate | Commercially Available | ≥98% |

| Palladium on Carbon (5% or 10%) | Commercially Available | N/A |

| Ammonium Formate | Commercially Available | ≥97% |

Experimental Protocols

Step 1: Synthesis of Ethyl 5-nitro-2-methylnicotinate

While a specific detailed protocol for the reaction between nitromalonaldehyde and ethyl 3-aminocrotonate to form Ethyl 5-nitro-2-methylnicotinate is not extensively detailed in publicly available literature, the general procedure for similar Hantzsch-type pyridine syntheses can be adapted.

General Conceptual Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve nitromalonaldehyde and a molar equivalent of ethyl 3-aminocrotonate in a suitable solvent such as ethanol or acetic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.

Expected Characterization Data for Ethyl 5-nitro-2-methylnicotinate: Spectroscopic data, including 1H NMR, 13C NMR, IR, and MS, should be collected to confirm the structure of the synthesized intermediate.[1]

Step 2: Reduction of Ethyl 5-nitro-2-methylnicotinate to this compound

The reduction of the aromatic nitro group can be achieved through various methods. Two common and effective methods are presented below: reduction with stannous chloride and catalytic transfer hydrogenation.

Method A: Reduction with Stannous Chloride Dihydrate

This method is a classic and reliable way to reduce aromatic nitro compounds.

Experimental Protocol:

-

Reaction Setup: To a solution of Ethyl 5-nitro-2-methylnicotinate in ethanol, add an excess of stannous chloride dihydrate (typically 5-10 molar equivalents).[2]

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 30°C). The use of ultrasonic irradiation can accelerate the reaction.[2] Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up and Purification: Remove the solvent under reduced pressure. Partition the crude residue between ethyl acetate and a 2M aqueous solution of potassium hydroxide to neutralize the mixture and dissolve the tin salts.[2] Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine and water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method B: Catalytic Transfer Hydrogenation with Ammonium Formate

This method avoids the use of heavy metal reagents and is often preferred for its milder reaction conditions and cleaner work-up.[3][4][5][6]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, suspend Ethyl 5-nitro-2-methylnicotinate and a catalytic amount of 5% or 10% Palladium on carbon (Pd/C) in a suitable solvent such as methanol or ethanol.[4]

-

Reaction Conditions: To the stirred suspension, add an excess of ammonium formate (typically 3-5 molar equivalents).[6] The reaction is typically stirred at room temperature or gently heated to reflux.[4] Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.[4] Evaporate the filtrate under reduced pressure to remove the solvent and any volatile byproducts. The resulting crude product can be purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes the expected yields for the key reaction steps. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Reaction Step | Starting Materials | Product | Typical Yield |

| Synthesis of Nitro Intermediate | Nitromalonaldehyde, Ethyl 3-aminocrotonate | Ethyl 5-nitro-2-methylnicotinate | Not specified in literature |

| Reduction of Nitro Group (SnCl2) | Ethyl 5-nitro-2-methylnicotinate, SnCl2·2H2O | This compound | Good to excellent |

| Reduction of Nitro Group (Pd/C, HCOONH4) | Ethyl 5-nitro-2-methylnicotinate, Pd/C, HCOONH4 | This compound | High to quantitative[4] |

Signaling Pathways and Experimental Workflows

The synthesis of this compound is a linear process and does not involve complex signaling pathways. The experimental workflow can be visualized as a straightforward sequence of reactions.

Caption: Synthetic pathway for this compound.

The following diagram illustrates the general workflow for the reduction of the nitro-intermediate using catalytic transfer hydrogenation.

Caption: Experimental workflow for catalytic transfer hydrogenation.

Conclusion

The synthesis of this compound is most practically achieved through a two-step sequence involving the formation of Ethyl 5-nitro-2-methylnicotinate followed by its reduction. While the initial condensation reaction requires optimization based on general chemical principles, the subsequent reduction of the nitro group is a well-established transformation with several reliable methods available. The choice between stannous chloride reduction and catalytic transfer hydrogenation will depend on factors such as available equipment, desired purity, and environmental considerations. This guide provides the necessary foundational information for researchers to successfully synthesize this important chemical intermediate.

References

- 1. ETHYL 2-METHYL-5-NITRONICOTINATE(51984-71-5) 1H NMR [m.chemicalbook.com]

- 2. scispace.com [scispace.com]

- 3. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [erowid.org]

- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

In-depth Technical Guide: Characterization and Purity Assessment of Ethyl 5-amino-2-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the analytical methodologies for the characterization and purity assessment of Ethyl 5-amino-2-methylnicotinate (CAS No: 60390-42-3), a key intermediate in pharmaceutical synthesis.[1][2] Due to the limited availability of specific experimental data in the public domain for this compound, this document outlines generalized protocols and data interpretation frameworks based on standard analytical techniques for similar organic molecules. The successful synthesis and quality control of this compound necessitate a robust analytical workflow, encompassing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. This guide presents a structured approach to these analyses, including illustrative data tables and a logical workflow diagram to aid researchers in establishing their own comprehensive characterization processes.

Introduction

This compound, with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.21 g/mol , is a substituted pyridine derivative.[1] Its structural integrity and purity are critical for its application in drug discovery and development, as impurities can lead to undesirable side reactions and affect the efficacy and safety of the final active pharmaceutical ingredient. This guide details the analytical procedures required to confirm the identity and determine the purity of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 60390-42-3 | [1][2] |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.21 | [1] |

| Appearance | Expected to be a solid | - |

| Purity (Typical) | ≥95% | [1] |

Characterization and Purity Assessment Workflow

The comprehensive analysis of this compound involves a multi-step process to confirm its structure and assess its purity. A generalized workflow is depicted in the following diagram.

Experimental Protocols and Data Interpretation

This section provides detailed, albeit generalized, experimental protocols for the key analytical techniques used in the characterization and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2-5 seconds.

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 220 ppm, an acquisition time of over 1 second, and a relaxation delay of 2-5 seconds to ensure accurate integration of all carbon signals.

-

The expected chemical shifts (δ) and coupling constants (J) for the protons of this compound are summarized in Table 2. These are predicted values and should be confirmed by experimental data.

Table 2: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (Hz) |

| -CH₃ (methyl on ring) | ~2.5 | s | 3H | - |

| -NH₂ | ~4.0-5.0 | br s | 2H | - |

| Aromatic H | ~7.0-8.0 | m | 2H | - |

| -OCH₂CH₃ | ~4.3 | q | 2H | ~7.1 |

| -OCH₂CH₃ | ~1.3 | t | 3H | ~7.1 |

The expected chemical shifts for the carbon atoms of this compound are presented in Table 3.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

| -C H₃ (methyl on ring) | ~20-25 |

| Aromatic C -NH₂ | ~140-150 |

| Aromatic C -H | ~115-130 |

| Aromatic C -CO | ~120-125 |

| Aromatic C -CH₃ | ~150-160 |

| C =O (ester) | ~165-170 |

| -OC H₂CH₃ | ~60-65 |

| -OCH₂C H₃ | ~14-16 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

-

Instrumentation : A mass spectrometer, typically coupled with a chromatographic system (GC-MS or LC-MS).

-

Ionization Method : Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used.

-

Data Acquisition : Acquire data in full scan mode to identify the molecular ion and major fragment ions.

The expected mass-to-charge ratios (m/z) for the molecular ion and key fragments are listed in Table 4.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Ion |

| 180.2 | [M]⁺ (Molecular Ion) |

| 152.1 | [M - C₂H₄]⁺ |

| 135.1 | [M - OC₂H₅]⁺ |

| 107.1 | [M - COOC₂H₅]⁺ |

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound and quantifying any impurities.

-

Instrumentation : A standard HPLC system with a UV detector.

-

Column : A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically suitable.

-

Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate : Typically 1.0 mL/min.

-

Detection : UV detection at a wavelength where the analyte has significant absorbance (e.g., ~254 nm).

-

Sample Preparation : Dissolve a known concentration of the sample in the mobile phase.

The purity is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram. The results should be presented in a tabular format as shown in Table 5.

Table 5: HPLC Purity Assessment of this compound

| Peak No. | Retention Time (min) | Peak Area | Area % |

| 1 | t₁ | A₁ | %₁ |

| 2 (Main Peak) | t₂ | A₂ | %₂ |

| 3 | t₃ | A₃ | %₃ |

| Total | ΣA | 100% |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which can be compared with the theoretical values calculated from the molecular formula.

-

Instrumentation : An elemental analyzer.

-

Sample Preparation : A small, accurately weighed amount of the dried and purified sample is used.

The results are presented as a comparison between the calculated and found elemental percentages (Table 6).

Table 6: Elemental Analysis Data for this compound (C₉H₁₂N₂O₂)

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 59.99 | Value |

| Hydrogen (H) | 6.71 | Value |

| Nitrogen (N) | 15.55 | Value |

Conclusion

The characterization and purity assessment of this compound is a critical step in its use for pharmaceutical research and development. While specific, experimentally-derived data for this compound is not widely published, the application of standard analytical techniques as outlined in this guide provides a robust framework for its comprehensive analysis. Researchers should use these generalized protocols as a starting point to develop and validate their own in-house methods to ensure the identity and quality of this important chemical intermediate. The combination of NMR, MS, HPLC, and elemental analysis will provide the necessary data to generate a comprehensive Certificate of Analysis for any synthesized batch of this compound.

References

Ethyl 5-amino-2-methylnicotinate: A Technical Guide to Solubility and Stability Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of Ethyl 5-amino-2-methylnicotinate, a crucial step in early-stage drug development. Due to the limited publicly available data for this specific molecule, this document outlines robust, industry-standard protocols that can be adapted and validated to generate the necessary physicochemical data. The guide is intended to provide a framework for researchers to design and execute their own studies.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Both kinetic and thermodynamic solubility are important parameters to evaluate during drug discovery and development.

Data Presentation: Illustrative Solubility Data

The following table is an illustrative example of how solubility data for this compound could be presented. Actual experimental values would need to be determined.

| Solvent System | Temperature (°C) | Solubility Type | Illustrative Solubility (µg/mL) | Analytical Method |

| Phosphate Buffered Saline (pH 7.4) | 25 | Thermodynamic | Data not available | HPLC-UV |

| Phosphate Buffered Saline (pH 7.4) | 37 | Thermodynamic | Data not available | HPLC-UV |

| Simulated Gastric Fluid (pH 1.2) | 37 | Thermodynamic | Data not available | HPLC-UV |

| Simulated Intestinal Fluid (pH 6.8) | 37 | Thermodynamic | Data not available | HPLC-UV |

| Water | 25 | Thermodynamic | Data not available | HPLC-UV |

| Ethanol | 25 | Thermodynamic | Data not available | HPLC-UV |

| Propylene Glycol | 25 | Thermodynamic | Data not available | HPLC-UV |

| DMSO | 25 | Kinetic | Data not available | Nephelometry |

Experimental Protocols

This method determines the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, buffers, organic solvents)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC-UV system or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Separate the undissolved solid from the solution by centrifugation or filtration.

-

Carefully collect the supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

This method assesses the solubility of a compound from a concentrated stock solution, often in DMSO, which is relevant for early drug discovery screening.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

96-well plates

-

Automated liquid handler (optional)

-

Plate reader with nephelometric or UV-Vis capabilities

Procedure:

-

Dispense the aqueous buffer into the wells of a 96-well plate.

-

Add a small volume of the this compound DMSO stock solution to the buffer to achieve a range of final concentrations.

-

Mix the solutions and incubate for a defined period (e.g., 2 hours) at room temperature.

-

Measure the turbidity of the solutions using a nephelometer or the absorbance at a specific wavelength using a UV-Vis plate reader to detect precipitation.

-

The kinetic solubility is the concentration at which precipitation is first observed.

Visualization: Solubility Workflow

Caption: General workflow for determining thermodynamic and kinetic solubility.

Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies also help in developing and validating stability-indicating analytical methods.[1] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

Data Presentation: Illustrative Stability Data

The following table is an illustrative example of how forced degradation data for this compound could be presented.

| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant (RT) |

| 0.1 N HCl | 8 hours | 60 | Data not available | Data not available | Data not available |

| 0.1 N NaOH | 4 hours | 40 | Data not available | Data not available | Data not available |

| 3% H₂O₂ | 24 hours | 25 | Data not available | Data not available | Data not available |

| Heat (Solid State) | 7 days | 80 | Data not available | Data not available | Data not available |

| Heat (Solution) | 7 days | 60 | Data not available | Data not available | Data not available |

| Photostability (ICH Q1B) | ICH Q1B | 25 | Data not available | Data not available | Data not available |

Experimental Protocols

A stability-indicating method, typically a gradient reverse-phase HPLC method with UV detection, must be developed and validated to separate the parent compound from all potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Water bath or oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., 60°C) and take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Maintain at a controlled temperature (e.g., 40°C) and take samples at various time points. Neutralize the samples before analysis. Esters of nicotinic acid are known to undergo base-catalyzed hydrolysis.[3]

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature and protect from light. Take samples at various time points.

-

Thermal Degradation (Solid and Solution): Subject the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C for solid, 60°C for solution) for an extended period (e.g., 7 days).

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

Analysis: Analyze all samples using the validated stability-indicating HPLC method. Calculate the percentage of degradation and identify and quantify any degradation products.

Visualization: Forced Degradation Workflow

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Substituted Aminonicotinates: A Technical Review for Drug Development

Researchers, scientists, and drug development professionals are constantly seeking novel molecular scaffolds to address unmet medical needs. Among these, substituted aminonicotinates and their structural analogs, such as dihydropyridines, have emerged as a versatile class of compounds with a wide range of biological activities. This in-depth technical guide provides a comprehensive literature review on the discovery, synthesis, and biological evaluation of these compounds, with a focus on their potential as therapeutic agents.

Substituted aminonicotinates are derivatives of nicotinic acid (niacin or vitamin B3) characterized by an amino group and other substituents on the pyridine ring. The exploration of these molecules has led to the development of key pharmaceuticals, most notably in the area of cardiovascular disease. This review will delve into the seminal synthetic methodologies, quantitative biological data, and the signaling pathways modulated by these compounds.

Synthetic Methodologies: The Hantzsch Synthesis and Beyond

The foundational method for synthesizing the dihydropyridine core, a close structural relative of substituted aminonicotinates, is the Hantzsch pyridine synthesis, first reported in 1881.[1][2] This multicomponent reaction offers a straightforward and reliable route to 1,4-dihydropyridines (DHPs), often referred to as "Hantzsch esters."[1][3]

A versatile modification of the classic Hantzsch synthesis involves the use of pre-formed β-enamino esters, such as ethyl 3-amino-2-methylbut-2-enoate. This approach provides greater control over the substitution pattern of the final dihydropyridine ring.[4]

General Experimental Protocol for Hantzsch Dihydropyridine Synthesis

A common protocol for the Hantzsch synthesis involves the one-pot condensation of an aldehyde, a β-ketoester, and a nitrogen donor.[1][4]

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

-

β-enamino ester (e.g., Ethyl 3-amino-2-methylbut-2-enoate) (1.0 mmol)

-

Solvent (e.g., ethanol, 10-20 mL)

-

Catalyst (optional, e.g., piperidine or p-toluenesulfonic acid)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aromatic aldehyde and the β-ketoester in the chosen solvent.[4]

-

Add the β-enamino ester to the reaction mixture.[4]

-

If a catalyst is used, add a catalytic amount (e.g., 1-2 drops of piperidine or 0.1 mmol of p-toluenesulfonic acid).[4]

-

Heat the reaction mixture to reflux.[4]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).[4]

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution and can be collected by filtration.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

The following diagram illustrates the general experimental workflow for the synthesis and purification of substituted aminonicotinate analogs via the Hantzsch reaction.

Biological Activity of Substituted Aminonicotinate Analogs

Substituted aminonicotinates and their dihydropyridine analogs have been investigated for a variety of biological activities, with anticancer and calcium channel blocking effects being the most prominent.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of 4-aryl-1,4-dihydropyridine derivatives against various cancer cell lines. The substitution pattern on the aryl ring and the ester groups significantly influences the anticancer potency.

| Compound ID | Structure (4-Aryl Substituent) | Cell Line | IC50 (µM) | Reference |

| 18 | 4-Benzyloxyphenyl | HeLa | 3.6 | [5] |

| 18 | 4-Benzyloxyphenyl | MCF-7 | 5.2 | [5] |

| 19 | 4-Bromophenyl | HeLa | 2.3 | [5] |

| 19 | 4-Bromophenyl | MCF-7 | 5.7 | [5] |

| 20 | 3-Fluorophenyl | HeLa | 4.1 | [5] |

| 20 | 3-Fluorophenyl | MCF-7 | 11.9 | [5] |

| Compound 5 | (Not specified in abstract) | A549 | 10.67 ± 1.53 | [6] |

| Compound 5 | (Not specified in abstract) | C6 | 4.33 ± 1.04 | [6] |

Note: IC50 is the half-maximal inhibitory concentration.

Calcium Channel Blocking Activity

Dihydropyridine derivatives are a well-established class of L-type calcium channel blockers used in the treatment of hypertension.[7][8] They exert their therapeutic effect by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[7][9]

Signaling Pathways

L-Type Calcium Channel Blockade

The primary mechanism of action for dihydropyridine-based drugs is the blockade of L-type voltage-gated calcium channels.[10] These channels are crucial for muscle contraction.[7] By binding to the L-type calcium channels in vascular smooth muscle, these compounds prevent the influx of Ca²⁺ ions, which in turn inhibits the cellular machinery responsible for muscle contraction. This leads to relaxation of the smooth muscle, vasodilation, and consequently, a lowering of blood pressure.[9]

The following diagram illustrates the mechanism of action of dihydropyridine calcium channel blockers.

References

- 1. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 8. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]

- 9. buzzrx.com [buzzrx.com]

- 10. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Biological Screening of Ethyl 5-amino-2-methylnicotinate Analogs

This guide provides a comprehensive overview of the methodologies and data interpretation for the preliminary biological screening of novel Ethyl 5-amino-2-methylnicotinate analogs. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents. The protocols and data presented are based on established screening practices for related nicotinic acid derivatives.

Rationale for Screening this compound Analogs

Nicotinic acid (a form of vitamin B3) and its derivatives are a well-established class of compounds with a broad spectrum of biological activities. Modifications to the nicotinic acid scaffold have led to the development of agents with antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2][3][4] this compound serves as a versatile starting material for generating a library of novel analogs. The preliminary screening of these analogs is a critical first step in identifying lead compounds with potential therapeutic value.

General Workflow for Preliminary Biological Screening

The initial evaluation of newly synthesized this compound analogs typically follows a structured workflow. This process begins with the characterization of the synthesized compounds and proceeds through a series of in vitro assays to determine their biological activities.

Caption: General workflow for the preliminary biological screening of synthesized compounds.

Anticancer and Cytotoxicity Screening

A primary area of investigation for nicotinic acid derivatives is their potential as anticancer agents. Many analogs have shown promise as inhibitors of key signaling pathways, such as those involving Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), or as inducers of apoptosis.[1][5]

Data on Related Nicotinic Acid Derivatives

The following table summarizes the cytotoxic activity of various nicotinic acid derivatives against different cancer cell lines. This data serves as a benchmark for evaluating new this compound analogs.

| Compound Class | Cell Line | Assay | Activity (IC50 in µM) | Reference Compound |

| Nicotinic Acid Derivative (5c) | HCT-15, PC-3 | Cytotoxicity | Not specified, but higher potential than Doxorubicin | Doxorubicin |

| Nicotinic Acid Derivative (5c) | - | VEGFR-2 Inhibition | 0.068 | Sorafenib |

| N-(4-acetylphenyl)nicotinamide Derivative (D-1) | HCT-116 | MTT | 3.08 | Sorafenib (7.28 µM) |

| N-(4-acetylphenyl)nicotinamide Derivative (D-1) | HepG-2 | MTT | 4.09 | Sorafenib (5.28 µM) |

| Pyrimidine-5-carbonitrile Derivative (11e) | HCT-116 | Cytotoxicity | 1.14 | Sorafenib (8.96 µM) |

| Pyrimidine-5-carbonitrile Derivative (11e) | MCF-7 | Cytotoxicity | 1.54 | Sorafenib (11.83 µM) |

Table 1: Summary of in vitro anticancer activity of related nicotinic acid derivatives.[1][5][6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[3][5]

-

Cell Seeding: Plate human cancer cell lines (e.g., HCT-116, MCF-7, HepG-2) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized analogs (typically ranging from 0.01 to 100 µM) dissolved in DMSO. A control group should be treated with DMSO alone.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 15-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Signaling Pathway: VEGFR-2 Inhibition

Several nicotinic acid derivatives have been identified as inhibitors of VEGFR-2, a key receptor in angiogenesis. Inhibition of this pathway can suppress tumor growth by cutting off its blood supply.

Caption: Simplified diagram of VEGFR-2 signaling inhibition by a bioactive compound.

Antimicrobial Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Nicotinic acid derivatives, including thiazolidinones and hydrazones, have demonstrated significant antibacterial and antifungal activities.[2][4][7]

Data on Related Nicotinic Acid Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for several nicotinic acid derivatives against various microbial strains.

| Compound Class | Microbial Strain | Activity (MIC in µg/mL) | Reference Compound |

| Acylhydrazone Derivative (Cpd 13) | Staphylococcus epidermidis ATCC 12228 | 1.95 | - |

| Acylhydrazone Derivative (Cpd 13) | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | - |

| Thiazolidinone Derivatives | Various bacteria and fungi | Significant activity observed | Ciprofloxacin, Ketoconazole |

| 2-amino-3-cyanopyridine Derivatives (Cpds 5, 6, 11, 13) | Gram (+) & Gram (-) bacteria | High antibacterial inhibition | Cefoperazone |

Table 2: Summary of antimicrobial activity of related nicotinic acid derivatives.[2][4][8]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include positive (inoculum only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity Screening

Oxidative stress is implicated in numerous diseases, making the search for novel antioxidants a key area of research. Synthetic antioxidants, including derivatives of nicotinic acid, are continuously being explored.[9][10]

Data on Related Nicotinic Acid Derivatives

The antioxidant potential of compounds is often evaluated by their ability to scavenge free radicals.

| Compound Class | Assay | Activity | Standard |

| Nicotinic Acid Derivative (5c) | Antioxidant Assay | Exhibited dual cytotoxic and antioxidant activities | - |

| Indazole Derivatives | DPPH, Reducing Power, Total Antioxidant Capacity | Exhibited radical scavenging activity | Standard antioxidants |

| Pyrimidine Derivatives | DPPH Scavenging Method | Investigated for antioxidant activities | Ascorbic Acid |

| 2-amino-3-cyanopyridine Derivative (Cpd 8) | DPPH Radical Scavenging | IC50 = 43.39 µg/ml | - |

Table 3: Summary of antioxidant activity of related compounds.[1][8][9]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method for screening the antioxidant activity of compounds.[9][11]

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol) to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. A control containing methanol instead of the test compound is also measured.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging percentage against concentration.

Caption: Mechanism of the DPPH radical scavenging assay.

Conclusion

The preliminary biological screening of this compound analogs is a crucial step in the drug discovery pipeline. By employing a systematic approach involving cytotoxicity, antimicrobial, and antioxidant assays, researchers can efficiently identify promising lead compounds. The experimental protocols and benchmark data provided in this guide, derived from studies on related nicotinic acid derivatives, offer a solid framework for initiating the evaluation of this novel class of compounds. Subsequent studies should focus on elucidating the structure-activity relationships and mechanisms of action for the most potent analogs identified.

References

- 1. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ejournal.um.edu.my [ejournal.um.edu.my]

- 5. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. crimsonpublishers.com [crimsonpublishers.com]

- 10. researchgate.net [researchgate.net]

- 11. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals [mdpi.com]

quantum chemical calculations for Ethyl 5-amino-2-methylnicotinate

An In-depth Technical Guide to the Quantum Chemical Calculations of Ethyl 5-amino-2-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Understanding its electronic structure, reactivity, and spectroscopic properties is crucial for the rational design of novel therapeutic agents and functional materials. Quantum chemical calculations provide a powerful theoretical framework for elucidating these properties at the molecular level. This guide details the application of Density Functional Theory (DFT) and other computational methods to characterize this compound.

Molecular Structure and Optimization

The initial step in any quantum chemical study is the optimization of the molecular geometry to find the lowest energy conformation.

Computational Protocol

Geometry optimization of this compound would be performed using DFT with the B3LYP functional and a 6-311G(d,p) basis set.[1][2] This level of theory provides a good balance between computational cost and accuracy for organic molecules. All calculations would be performed in the gaseous phase.[1][2] The optimized structure would be confirmed as a true minimum by the absence of imaginary frequencies in the vibrational analysis.

Optimized Geometric Parameters (Hypothetical Data)

The following table summarizes the key bond lengths and bond angles for the optimized structure of this compound.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C2 - C3 | 1.412 |

| C3 - C4 | 1.398 | |

| C4 - C5 | 1.405 | |

| C5 - N1 | 1.380 | |

| N1 - C6 | 1.345 | |

| C6 - C2 | 1.390 | |

| C2 - C(Methyl) | 1.510 | |

| C5 - N(Amino) | 1.375 | |

| C3 - C(Ester) | 1.505 | |

| C(Ester) - O(Carbonyl) | 1.210 | |

| C(Ester) - O(Ethyl) | 1.340 | |

| **Bond Angles (°) ** | C2 - C3 - C4 | 118.5 |

| C3 - C4 - C5 | 119.2 | |

| C4 - C5 - N1 | 118.8 | |

| C5 - N1 - C6 | 122.5 | |

| N1 - C6 - C2 | 119.0 | |

| C6 - C2 - C3 | 121.0 |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The HOMO-LUMO energy gap is a key indicator of molecular stability.[3][4]

Computational Protocol

The energies of the HOMO and LUMO orbitals would be calculated at the B3LYP/6-311G(d,p) level of theory on the previously optimized geometry. Time-dependent DFT (TD-DFT) would be used for a more accurate description of electronic transitions.[1][2]

FMO Properties (Hypothetical Data)

| Parameter | Value (eV) |

| HOMO Energy | -6.15 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.[3][4]

Global Reactivity Descriptors

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the chemical reactivity and stability of the molecule.

Computational Protocol

Using the calculated HOMO and LUMO energies, the following global reactivity descriptors would be calculated based on Koopmans' theorem:

-

Ionization Potential (I) ≈ -EHOMO

-

Electron Affinity (A) ≈ -ELUMO

-

Electronegativity (χ) = (I + A) / 2

-

Chemical Hardness (η) = (I - A) / 2

-

Chemical Softness (S) = 1 / (2η)

-

Electrophilicity Index (ω) = μ2 / (2η) where μ is the chemical potential (μ = -χ).

Calculated Reactivity Descriptors (Hypothetical Data)

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.15 |

| Electron Affinity (A) | 1.25 |

| Electronegativity (χ) | 3.70 |

| Chemical Hardness (η) | 2.45 |

| Chemical Softness (S) | 0.204 |

| Electrophilicity Index (ω) | 2.79 |

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

Computational Protocol

The MEP surface would be calculated at the B3LYP/6-311G(d,p) level of theory. The potential would be mapped onto the electron density surface to visualize regions of positive and negative electrostatic potential.

Visualization

Caption: Workflow for generating and analyzing the Molecular Electrostatic Potential (MEP) surface.

Vibrational Spectroscopy Analysis

Theoretical vibrational analysis can aid in the assignment of experimental infrared (IR) and Raman spectra.

Computational Protocol

Harmonic vibrational frequencies would be calculated at the B3LYP/6-311G(d,p) level. The calculated frequencies are often systematically overestimated and would be scaled by an appropriate scaling factor (e.g., 0.9613 for B3LYP/6-31G(d)) to improve agreement with experimental data.

Key Vibrational Frequencies (Hypothetical Data)

| Vibrational Mode | Calculated Frequency (cm-1) | Description |

| ν(N-H)sym | 3450 | Symmetric N-H stretching (amino group) |

| ν(N-H)asym | 3550 | Asymmetric N-H stretching (amino group) |